An In-depth Technical Guide to Cotarnine: Chemical Structure and Properties
An In-depth Technical Guide to Cotarnine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cotarnine, a phthalideisoquinoline alkaloid derived from the oxidative degradation of noscapine (B1679977), has garnered significant interest in the scientific community for its hemostatic properties and its role as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and safety of cotarnine. Detailed experimental protocols for its synthesis are provided, along with a thorough examination of its known biological activities. This document aims to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Structure
Cotarnine is a tetrahydroisoquinoline alkaloid. Its chemical structure features a fused ring system consisting of a benzene (B151609) ring and a dihydropyridine (B1217469) ring, with methoxy (B1213986) and methylenedioxy substituents.
Chemical Name: 4-methoxy-6-methyl-7,8-dihydro-5H-[1]dioxolo[4,5-g]isoquinolin-5-ol[2] Chemical Formula: C₁₂H₁₅NO₄[1] Molecular Weight: 237.25 g/mol [1] CAS Number: 82-54-2[1]
Structure:
Caption: Chemical structure of Cotarnine.
Physicochemical Properties
A summary of the key physicochemical properties of cotarnine is presented in the table below. It is important to note that some of the data, particularly the boiling point, are estimates and should be treated with caution.
| Property | Value | Reference |
| Melting Point | 132-133 °C (decomposes) | [3] |
| Boiling Point | 379.78 °C (estimate) | [2] |
| Solubility | Soluble in alcohol, chloroform, ether, benzene. Slightly soluble in water. | [3] |
| pKa (predicted) | 12.82 ± 0.20 | [2] |
| Appearance | Yellowish needles or powder | [3] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of cotarnine. While a comprehensive set of publicly available spectra is limited, the following information has been reported:
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Infrared (IR) Spectroscopy: Specific IR spectral data for cotarnine is not detailed in the readily available literature. However, characteristic peaks for the functional groups present, such as C-O (ether and alcohol), C=C (aromatic), and C-N bonds, would be expected.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR data for cotarnine are not explicitly detailed in the searched literature, the structure suggests a complex spectrum with distinct signals for the aromatic protons, the protons of the tetrahydroisoquinoline core, the methoxy group, the methylenedioxy group, and the N-methyl group.
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Mass Spectrometry (MS): Mass spectral data for cotarnine is available, providing information on its molecular weight and fragmentation patterns, which are essential for its identification.
Experimental Protocols
Synthesis of Cotarnine from Noscapine
Cotarnine can be synthesized from the readily available alkaloid noscapine through oxidative degradation. The following is a detailed protocol adapted from established literature.
Reaction Scheme:
Caption: Synthesis of Cotarnine from Noscapine.
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add noscapine.
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Oxidation: Slowly add a solution of dilute nitric acid to the flask containing noscapine.
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Heating: Gently heat the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product, cotarnine, can be isolated and purified using standard techniques such as crystallization or column chromatography.
Note: This is a generalized procedure. For precise quantities, reaction times, and purification details, it is highly recommended to consult the primary literature.
Pharmacological Properties and Mechanism of Action
Cotarnine is primarily known for its hemostatic properties, meaning it helps to stop bleeding. It is believed to exert its effect through vasoconstriction , the narrowing of blood vessels, which reduces blood flow to the site of injury. The exact molecular mechanism by which cotarnine induces vasoconstriction and its interaction with the coagulation cascade are not yet fully elucidated and remain an active area of research.
While the direct signaling pathways of cotarnine are not well-defined, its hemostatic action likely involves modulation of local vascular tone.
Applications in Research and Drug Development
Cotarnine serves as a valuable molecule in several areas of scientific research and development:
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Hemostatic Agent: Historically, cotarnine and its salts have been used as hemostatic agents to control minor bleeding.
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Synthetic Intermediate: Cotarnine is a key starting material for the synthesis of other compounds. For instance, it is used to produce Cotarnine Chloride, which also has potential pharmaceutical applications.
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Research Tool: Due to its biological activity, cotarnine is used as a tool in pharmacological research to investigate mechanisms of hemostasis and vasoconstriction.
Toxicology and Safety Information
Limited toxicological data for cotarnine is publicly available. However, some hazard information is provided through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Statements:
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H301: Toxic if swallowed
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H311: Toxic in contact with skin
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H331: Toxic if inhaled
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H351: Suspected of causing cancer
It is crucial to handle cotarnine with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Cotarnine is a fascinating natural product with a rich history and continued relevance in medicinal chemistry and pharmacology. Its well-defined chemical structure and intriguing biological activity as a hemostatic agent make it a subject of ongoing scientific interest. While its synthesis from noscapine is well-established, further research is needed to fully elucidate its detailed mechanism of action and to explore its full therapeutic potential. This technical guide provides a solid foundation of the current knowledge on cotarnine, which will hopefully inspire and facilitate future research and development efforts.
